Sabcomeline

Description

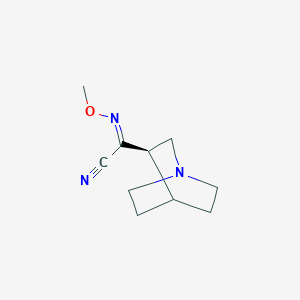

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCBYSUUOFOMF-QTLFRQQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028868 | |

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159912-53-5 | |

| Record name | Sabcomeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159912-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabcomeline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABCOMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Stereochemistry of Sabcomeline

Key Synthetic Pathways for Sabcomeline Derivates

The synthesis of this compound can be approached through various routes, with the most prominent one starting from a pre-formed quinuclidine (B89598) carboxamide derivative. Alternative pathways often converge on a common intermediate, which is then subjected to stereochemical resolution.

Synthesis from N-Methoxyquinuclidine-3-carboxamide

A primary and well-documented pathway to this compound begins with N-methoxyquinuclidine-3-carboxamide. fishersci.sewikipedia.org This method is a linear sequence that builds the required functional groups onto the quinuclidine core.

The first major step in this sequence is the conversion of the N-methoxycarboxamide group into an N-methoxycarboxyimidoyl chloride. This transformation is crucial as it activates the carbon for subsequent nucleophilic attack. The reaction is typically achieved by treating N-methoxyquinuclidine-3-carboxamide with a chlorinating agent. fishersci.sewikipedia.org Common reagents for this step include triphenylphosphine (B44618) in carbon tetrachloride or phosphorus pentachloride in a solvent like nitromethane. fishersci.sewikipedia.org This reaction effectively replaces the carbonyl oxygen with a chlorine atom, forming the reactive imidoyl chloride intermediate, N-methoxyquinuclidin-3-ylcarboxyimidoyl chloride. fishersci.sefishersci.nl

Following the formation of the imidoyl chloride, the next step is the introduction of a nitrile group. The imidoyl chloride is reacted with a cyanide salt, typically sodium cyanide (NaCN), in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). fishersci.sewikipedia.org The reaction is generally heated to facilitate the substitution of the chloride by the cyanide ion. fishersci.se This step yields the key intermediate, 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile, as a mixture of (E) and (Z) geometric isomers. fishersci.nlfishersci.nlnih.gov

Alternative Synthetic Routes and Intermediate Compounds

Besides the primary pathway, other synthetic strategies have been developed to produce the central intermediate, 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile. These routes often begin with more readily available quinuclidine precursors.

One alternative starts from quinuclidine-3-carboxylic acid ethyl ester . wikipedia.org This ester is first hydrolyzed to quinuclidine-3-carboxylic acid using aqueous hydrochloric acid. fishersci.nl The resulting acid is then converted to its acyl chloride with thionyl chloride. This acyl chloride is coupled with O-methylhydroxylamine to form N-methoxyquinuclidine-3-carboxamide, which then enters the imidoyl chloride and cyanide introduction steps as described previously. wikipedia.org

Another significant route begins with 3-quinuclidinone . fishersci.sewikipedia.org

Method A: Involves a Knoevenagel condensation of 3-quinuclidinone with diethyl cyanomethylphosphonate using a base like potassium hydroxide, which forms 2-(quinuclidin-3-ylidene)acetonitrile. This intermediate is then hydrogenated over a palladium on carbon (Pd/C) catalyst to give 2-(quinuclidin-3-yl)acetonitrile. The synthesis is completed by nitrosation using isoamyl nitrite (B80452) and potassium tert-butoxide, followed by methylation of the resulting oxime with a reagent like methyl p-toluenesulfonate to produce the target 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile. fishersci.sewikipedia.org

Method B: A variation involves the condensation of 3-quinuclidinone with cyanoacetic acid. wikipedia.org

These pathways all converge on the production of 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile, highlighting its importance as the penultimate intermediate before the final stereochemical purification. fishersci.nl

Interactive Table: Overview of this compound Synthetic Routes

| Starting Material | Key Intermediates | Key Reactions | Final Intermediate |

|---|---|---|---|

| N-Methoxyquinuclidine-3-carboxamide | N-methoxyquinuclidin-3-ylcarboxyimidoyl chloride | Imidoyl chloride formation, Cyanide substitution | 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile |

| Quinuclidine-3-carboxylic acid ethyl ester | Quinuclidine-3-carboxylic acid, Quinuclidine-3-carbonyl chloride, N-methoxyquinuclidine-3-carboxamide | Hydrolysis, Acyl chloride formation, Amide coupling | 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile |

| 3-Quinuclidinone | 2-(quinuclidin-3-ylidene)acetonitrile, 2-(quinuclidin-3-yl)acetonitrile, 2-(hydroxyimino)-2-(3-quinuclidinyl)acetonitrile | Knoevenagel condensation, Hydrogenation, Nitrosation, Methylation | 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile |

Stereochemical Considerations in this compound Synthesis

The biological activity of this compound is highly dependent on its specific stereochemistry. The molecule has two stereogenic elements: a chiral center at the C3 position of the quinuclidine ring and the geometric isomerism (E/Z) of the oxime double bond. The pharmacologically active form is the (R) enantiomer with (Z) geometry at the methoxyimino group. nih.gov

The synthesis route starting from N-methoxycarboxamide yields a mixture of (E) and (Z) isomers of 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile, typically in a 1:5 ratio. fishersci.nlnih.gov These geometric isomers can be separated using techniques like column chromatography on silica (B1680970) gel. fishersci.nl

Optical Resolution Techniques for (Z)-Isomer Isolation

After separation of the geometric isomers, the racemic mixture of the desired (Z)-isomer of 2-(methoxyimino)-2-(3-quinuclidinyl)acetonitrile must be resolved to isolate the active (R)-enantiomer. This is a critical step achieved through classical resolution using chiral resolving agents. fishersci.nl

The most common method involves the formation of diastereomeric salts by reacting the racemic (Z)-isomer with a chiral acid. Two effective chiral acids for this purpose are:

(R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate ((R)-(-)-BNHP) fishersci.sewikipedia.org

2,3:4,6-di-O-isopropylidene-2-oxo-L-gulonic acid (L-DIOG) fishersci.sewikipedia.org

These agents form salts with the (R)- and (S)-enantiomers of the this compound precursor that have different solubilities, allowing for the selective crystallization and isolation of the desired diastereomeric salt. fishersci.nlnih.gov Subsequent treatment with a base liberates the enantiomerically pure (R,Z)-isomer, which is this compound.

Molecular Pharmacology of Sabcomeline: Receptor Interactions and Intracellular Signaling

Muscarinic Acetylcholine (B1216132) Receptor Binding Profiles

Sabcomeline's engagement with muscarinic acetylcholine receptors (mAChRs) is a cornerstone of its pharmacological identity. The compound exhibits a distinct binding profile, characterized by a notable affinity for the M1 receptor subtype, which is integral to its mechanism of action.

Affinity and Potency at Muscarinic M1 Receptors

This compound demonstrates a high affinity for the human muscarinic M1 receptor. Research has reported pKi values, the negative logarithm of the inhibition constant (Ki), as a measure of binding affinity. One study utilizing membranes from Chinese hamster ovary (CHO) cells that expressed human M1 receptors determined a pKi value of 8.0. nih.gov Other research suggests a pKi range of 8.6–9.9 for M1 receptors. A higher pKi value signifies a stronger binding affinity.

Selectivity and Binding Characteristics Across Muscarinic M2, M3, M4, and M5 Receptor Subtypes

This compound exhibits a degree of selectivity for M1 receptors over the other muscarinic subtypes. While its affinity for M1 receptors is high, it is comparatively lower for M2, M3, and M4 receptors. Specifically, pKi values for this compound at human M2, M3, and M4 receptors have been documented as 7.1, 7.3, and 7.5, respectively. This indicates an approximate 8-fold and 5-fold selectivity for M1 over M2 and M3 receptors, respectively. In functional studies using microphysiometry, this compound was the most potent agonist tested across human muscarinic receptor subtypes hM1-hM5. nih.govnih.gov

Binding Affinities of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | pKi |

|---|---|

| M1 | 8.0 nih.gov |

| M2 | 7.1 |

| M3 | 7.3 |

| M4 | 7.5 |

In Vitro Radioligand Binding Assays (e.g., competitive displacement with [³H]pirenzepine, [3H]quinuclidinyl benzilate, [3H]N-methylpiperidyl benzilate)

The binding profile of this compound has been elucidated through various in vitro radioligand binding assays. These experiments typically employ a radiolabeled ligand that binds to the target receptor, which is then displaced by a non-radiolabeled compound like this compound, allowing for the calculation of its binding affinity.

For instance, competitive displacement studies using [³H]pirenzepine, an M1 selective antagonist, have been employed to determine this compound's affinity for the M1 receptor. The non-selective muscarinic antagonist [³H]quinuclidinyl benzilate ([³H]QNB) has also been used to label muscarinic receptors in various tissues to assess this compound's binding characteristics. nih.govsakura.ne.jp In studies on mouse brain regions, this compound's occupancy of muscarinic receptors was evaluated using [³H]QNB and [³H]N-methylpiperidyl benzilate (NMPB). nih.gov Furthermore, competition binding studies with [³H]N-methylscopolamine on cloned human muscarinic receptors (M1-M4) expressed in CHO cells have confirmed this compound’s higher affinity for the M1 receptor subtype.

Functional Agonism and Efficacy

Beyond mere binding, the functional consequence of this compound's interaction with muscarinic receptors is a critical element of its pharmacology. It is characterized as a partial agonist with a degree of functional selectivity for the M1 receptor.

Characterization as a Functionally Selective Muscarinic M1 Receptor Partial Agonist

This compound is identified as a functionally selective partial agonist at the M1 muscarinic receptor. medchemexpress.com This means that it binds to the receptor and elicits a submaximal response compared to a full agonist. This partial agonism is a key attribute, potentially offering a wider therapeutic window by mitigating the risk of excessive receptor stimulation. mdpi.com In functional assays, this compound has been shown to stimulate phosphoinositide (PI) hydrolysis in cells expressing the M1 receptor, which is a characteristic of M1 receptor activation, but to a lesser degree than a full agonist like carbachol (B1668302). The intrinsic activity of this compound at the human M1 receptor has been reported to be in the range of 70-80% of that of carbachol.

Assessment of Efficacy at Various Muscarinic Receptor Subtypes in Functional Studies (e.g., [35S]GTPγS binding, phosphoinositide hydrolysis, adenylyl cyclase activity)

The efficacy of this compound at different muscarinic receptor subtypes has been assessed using a variety of functional assays that measure the downstream signaling cascades initiated by receptor activation.

[35S]GTPγS binding: This assay quantifies the activation of G proteins, an early event in the signal transduction pathway following receptor activation. This compound has been demonstrated to stimulate [35S]GTPγS binding in CHO cells expressing the human M1 receptor, confirming its agonistic properties. medchemexpress.com

Phosphoinositide (PI) hydrolysis: The M1, M3, and M5 receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C and the subsequent hydrolysis of phosphoinositides. nih.gov this compound has been shown to stimulate PI hydrolysis in cells expressing M1 receptors, with a reported EC50 (the concentration that elicits 50% of the maximal response) of 130 nM and an intrinsic activity of 79% relative to carbachol. In contrast, its efficacy at M3 receptors is considerably lower, with an intrinsic activity of only 29% compared to carbachol.

Adenylyl cyclase activity: M2 and M4 receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). nih.gov While direct studies on this compound's effect on adenylyl cyclase are not as prevalent in the literature, its lower binding affinity for M2 and M4 receptors suggests a less pronounced effect on this particular signaling pathway.

Functional Efficacy of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | EC50 (nM) | Intrinsic Activity (% of Carbachol) |

|---|---|---|---|

| M1 | Phosphoinositide Hydrolysis | 130 | 79 |

Dependence of Functional Actions on Receptor Reserve in Different Preclinical Tissue Models

The functional effects of a partial agonist like this compound are not uniform across all tissues; they are critically dependent on the concept of "receptor reserve." Receptor reserve refers to the situation where the maximal biological response can be elicited by an agonist at a concentration that does not occupy all available receptors. Tissues with a high receptor reserve require the activation of only a small fraction of receptors to produce a maximal response, whereas tissues with a low reserve need a much higher proportion of receptors to be occupied.

This compound's action illustrates this principle clearly. As a partial agonist, its ability to elicit a response is contingent on the specific tissue's receptor density and the efficiency of its receptor-response coupling. nih.govnih.gov In tissues with a high receptor reserve and efficient coupling, a partial agonist can function as a full agonist. Conversely, in tissues with a low receptor reserve, the same compound will act as a weak partial agonist or even an antagonist.

Studies using different preclinical tissue models have confirmed this dependency:

Rat Cortex vs. Heart: Investigations in rat cortical and heart membranes have shown that this compound acts as a muscarinic receptor partial agonist in both tissues. nih.gov However, the downstream effects differ significantly. The cortex is rich in M1 receptors, while the heart predominantly expresses M2 receptors. nih.govportico.org this compound's partial agonism results in distinct functional outcomes in these areas, reflecting the different receptor subtypes and their respective signaling capacities. nih.gov

Human Cloned Receptors: In studies using cell lines expressing human cloned muscarinic receptors, this compound was found to be a low-efficacy partial agonist across all subtypes. nih.gov A notable exception was observed at the hM3 receptor, where a large apparent receptor reserve exists, making it difficult to precisely quantify its efficacy. nih.gov

This tissue-dependent functional profile is a hallmark of this compound's pharmacology, where its partial agonist activity is modulated by the cellular context. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways

G Protein-Coupled Receptor (GPCR) Signaling Transduction

Muscarinic receptors, the primary targets of this compound, are a classic example of G protein-coupled receptors (GPCRs). mdpi.comnih.gov Upon agonist binding, these receptors activate intracellular heterotrimeric G proteins, initiating a signaling cascade. pressbooks.pub The specific G protein activated depends on the receptor subtype. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. nih.gov

This compound's interaction with these pathways has been characterized in functional assays:

Gi/o-Coupled Pathways: In rat atria, which are rich in M2 receptors, this compound was shown to inhibit forskolin-stimulated adenylyl cyclase activity. nih.gov This is a characteristic response for a Gi/o-coupled pathway, where the G protein inhibits the enzyme adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. nih.gov

[35S]GTPγS Binding: This assay measures the activation of G proteins. In rat heart membranes (M2 receptors), this compound produced a small stimulation of basal [35S]GTPγS binding. nih.gov In the rat cortex, where M2 and M4 receptors are also present, this compound acted as an antagonist, blocking the stimulation of [35S]GTPγS binding caused by the full agonist carbachol. nih.gov This suggests that in the complex environment of the cortex, this compound can compete with stronger agonists at Gi/o-coupled M2/M4 receptors. nih.gov

Activation of Downstream Signaling Cascades (e.g., PKC activation, MAPK/ERK1/2 pathway)

The activation of M1 receptors via the Gq/11 pathway typically leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), which can trigger further downstream signaling, including the mitogen-activated protein kinase (MAPK/ERK) cascade. alzdiscovery.orgnih.gov This pathway is crucial for processes like cell proliferation and differentiation. github.com

However, this compound exhibits a nuanced and functionally selective profile in this regard:

Phosphoinositide (PI) Hydrolysis: Despite being classified as a functional M1 agonist, studies in rat cortical slices showed that this compound did not stimulate phosphoinositide hydrolysis on its own. nih.gov Furthermore, it acted as an antagonist, blocking the PI hydrolysis response induced by carbachol with an apparent pKb of 6.9. nih.gov This indicates that this compound does not activate this specific M1-mediated signaling cascade in this preclinical model.

MAPK/ERK Pathway: While direct activation of the MAPK/ERK pathway by this compound is not consistently reported, M1 receptor agonism is generally linked to this cascade. alzdiscovery.org For instance, other muscarinic agonists like Iperoxo can lead to ERK1/2 phosphorylation. medchemexpress.com The lack of PI hydrolysis stimulation by this compound suggests that its functional selectivity may involve activating only a subset of the potential downstream pathways associated with the M1 receptor. nih.gov This complex signaling profile underscores the concept of biased agonism, where a ligand can stabilize receptor conformations that preferentially activate certain signaling pathways over others.

Interaction with Other Neurotransmitter Systems at a Molecular Level

Effect on Dopamine (B1211576) D2 Receptor Binding Kinetics in Preclinical Brain Regions (e.g., striatum)

Research has revealed that this compound can indirectly influence the dopaminergic system. Studies in intact mouse brains have shown that this compound alters the binding kinetics of ligands for the dopamine D2 receptor in the striatum, a brain region dense with both muscarinic and dopaminergic receptors. researchgate.netnih.gov

An in vivo study demonstrated that this compound administration affected the binding of two different D2 receptor radioligands:

It also caused an approximate 15% decrease in the k3 of [3H]N-methylspiperone (NMSP) binding. nih.gov

These findings indicate that this compound does not directly bind to D2 receptors but modifies their affinity or availability for their own ligands. nih.gov

Table 1: Effect of this compound on Dopamine D2 Receptor Ligand Binding Kinetics in Mouse Striatum This table is interactive. You can sort and filter the data.

| Radioligand | Kinetic Parameter | Effect of this compound | Implication |

|---|---|---|---|

| [3H]raclopride | k3 (association) | Significant decrease | Alters ligand binding |

| [3H]raclopride | k4 (dissociation) | Significant decrease | Alters ligand binding |

| [3H]raclopride | BP (Bmax/Kd) | Increase | Increased binding potential |

| [3H]NMSP | k3 (association) | ~15% decrease | Alters ligand binding |

Data sourced from Hosoi et al. (2003). nih.gov

Mechanisms of Cross-Modulation via Neural Networks

The influence of this compound on the dopamine system is not due to direct receptor interaction but is a result of cross-modulation through intricate neural networks. nih.gov The striatum is a key hub where cholinergic and dopaminergic systems interact to control motor function and cognition.

The proposed mechanism involves the modulation of dopamine release and receptor function via presynaptic muscarinic receptors located on dopaminergic neurons or adjacent neurons.

M4 Receptor Influence: The M4 muscarinic receptor, at which this compound has some activity, is highly co-expressed with the dopamine D1 receptor in the striatum and plays a significant role in regulating dopamine release. researchgate.netmdpi.com By acting on these presynaptic M4 receptors, this compound can modulate the activity of dopaminergic neurons.

Neural Circuitry: Muscarinic receptor activation can influence the excitatory/inhibitory balance within the neural circuits of the striatum and prefrontal cortex. oup.com This alteration in the local network activity can, in turn, change the functional state and ligand binding properties of dopamine D2 receptors embedded within these same circuits. nih.gov Therefore, this compound's effect on D2 receptor kinetics is considered an indirect consequence of its primary action on muscarinic receptors within shared neural pathways. nih.gov

Table of Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 9577995 |

| Acetylcholine | 187 |

| AF267B | 9845348 |

| Biperiden (B1667296) | 2381 |

| Carbachol | 5831 |

| Dopamine | 681 |

| Forskolin | 47935 |

| Iperoxo | 66560935 |

| Milameline | 4199 |

| N-methylspiperone | 5280 |

| Oxotremorine-M | 123653 |

| Pirenzepine | 4853 |

| Raclopride | 5009 |

| RS86 | 5101 |

| Scopolamine | 5185 |

| Tacrine (B349632) | 1935 |

Preclinical Pharmacological Investigations and Behavioral Modulations

Preclinical Efficacy

Sabcomeline, a partial agonist of the M1 muscarinic receptor, has been shown to modulate dopaminergic systems in critical brain regions associated with cognition and reward. iiab.me Investigations using microdialysis in freely moving rats have demonstrated that this compound dose-dependently increases the efflux of dopamine (B1211576) in the medial prefrontal cortex (mPFC). iiab.me This effect is significant at a dose of 1 mg/kg, while lower doses did not produce a statistically significant increase. iiab.me The M1 partial agonism of this compound is believed to underlie this enhancement of dopamine release in the prefrontal cortex. nih.gov

In the nucleus accumbens (NAc), another key terminal region of the mesolimbic dopamine pathway, the effect of this compound on dopamine release is less pronounced. Only a high dose of this compound (1 mg/kg, s.c.) was found to significantly increase dopamine efflux in this region. iiab.me The differential effect between the mPFC and NAc suggests a region-specific modulation of dopamine release by this compound.

The mechanism for this increase in dopamine is linked to its action at M1 receptors. Studies have shown that the this compound-induced dopamine efflux in the mPFC can be significantly blocked by the preferential M1 muscarinic receptor antagonist, telenzepine. iiab.me Furthermore, research into its effects on dopamine receptor binding kinetics revealed that this compound can alter dopamine D2 receptor affinity or availability through modulation of neural networks. nih.gov In the striatum, this compound was observed to affect the binding kinetics of the D2 receptor radioligands [3H]raclopride and [3H]N-methylspiperone. nih.gov

Table 1: Effect of this compound on Dopamine (DA) Efflux

| Brain Region | Dosage (s.c.) | Effect on DA Efflux | M1 Receptor Mediation |

|---|---|---|---|

| Medial Prefrontal Cortex | Dose-dependent | Significant Increase at 1 mg/kg | Yes (Blocked by Telenzepine) |

The cognitive-enhancing properties of this compound have been linked to its influence on brain electrical activity, particularly within the hippocampus, a region vital for learning and memory. uni.luuni.lu The hippocampus exhibits characteristic rhythmic electrical activity known as the theta rhythm (typically 4-12 Hz), which is strongly implicated in mnemonic functions. wikipedia.orgatamanchemicals.com

Preclinical in vivo studies have demonstrated that this compound administration induces an increase in hippocampal electroencephalogram (EEG) power, specifically in the 3-6 Hz frequency range, which falls within the theta band. uni.lu This potent, M1-induced increase in hippocampal EEG power is considered a direct electrophysiological correlate of the compound's cognition-related activity. uni.lu The ability of this compound to enhance cognitive function in animal models occurs at doses that also induce these characteristic changes in hippocampal EEG. uni.lu This contrasts with higher efficacy agonists like arecoline (B194364) or oxotremorine, highlighting this compound's distinct profile. uni.lu The modulation of the septohippocampal cholinergic system, which is a key generator of the theta rhythm, is the likely pathway for this effect. nih.govnih.gov

Table 2: Electrophysiological Effects of this compound

| Brain Region | Measurement | Frequency Band | Effect | Associated Function |

|---|

Structure Activity Relationship Sar Studies and Analog Design

Chemical Design Principles and Bioisosteric Replacements

The design of Sabcomeline, chemically known as [R-(Z)]-(+)-α-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile, began with established muscarinic agonist pharmacophores, particularly the rigid quinuclidine (B89598) core. nih.gov This core structure is known to mimic the endogenous neurotransmitter acetylcholine (B1216132). Early muscarinic agonists often incorporated an ester functional group, which, while effective for receptor binding, was susceptible to hydrolysis by esterase enzymes, limiting metabolic stability. nih.gov

The research led to the novel use of the N-methoxy imidoyl nitrile group as a bioisosteric replacement for the methyl ester group. acs.org This was the result of a systematic modification of an oxime ether functionality. By introducing electron-withdrawing groups to the oxime ether, researchers developed the (Z)-N-methoxy imidoyl nitrile group, which was found to be a stable and effective mimic of the methyl ester. acs.org Electrostatic mapping confirmed that the imidoyl nitrile group generated an electrostatic potential map similar to that of other halogen bioisosteres, underscoring its suitability.

Impact of Structural Modifications on Muscarinic Receptor Subtype Selectivity

The functional selectivity of this compound for the M1 receptor is a direct result of the specific structural modifications made to the lead compound series. The journey from a non-selective muscarinic agonist to a functionally M1-selective agent involved fine-tuning the electronic properties of the ester bioisostere.

Initial compounds in the series incorporating simpler oxime ethers were potent muscarinic agonists but lacked the desired subtype selectivity. The introduction of the electron-withdrawing nitrile group to form the N-methoxy imidoyl nitrile moiety was a critical modification. This change altered the electronic distribution of the side chain, which is believed to be a key factor in conferring functional M1 selectivity. The term "functional selectivity" is crucial, as it describes the compound's ability to act as an agonist at M1 receptors while having less or no agonistic effect at other subtypes, such as M2 and M3, which are associated with peripheral side effects. acs.orgnih.gov

However, it is important to note a distinction between in vitro functional selectivity and in vivo receptor occupancy. While functional assays demonstrate this compound's M1 partial agonism, in vivo binding studies in mice have suggested that this compound does not exhibit high M1 binding selectivity. sakura.ne.jp In these studies, this compound occupied muscarinic receptors in the cortex, striatum, and hippocampus in a dose-dependent manner, with an estimated IC50 value of approximately 0.2 mg/kg. sakura.ne.jp When compared with other agents, its in vivo inhibitory properties suggested a lack of M1 selectivity similar to that of scopolamine. sakura.ne.jp This highlights that functional selectivity observed in isolated systems may not always translate to selective binding across all receptor populations in a complex biological environment.

| Compound Type | Key Structural Feature | Observed Muscarinic Profile |

|---|---|---|

| Ester-based Precursors | Ester Moiety | Potent Agonism, Poor Metabolic Stability |

| Oxime Ether Analogs | Simple Oxime Ether Side Chain | Potent Agonism, Lacked M1 Subtype Selectivity |

| This compound | (Z)-N-methoxy imidoyl nitrile Side Chain | Functional M1 Partial Agonism (in vitro), Non-selective Binding (in vivo) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Muscarinic M1 Agonism

While the development of this compound was heavily guided by rational design and SAR principles, specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its direct analogs are not extensively detailed in publicly available literature. QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgslideshare.net

A hypothetical QSAR study for this series of M1 agonists would involve several key steps. nih.gov First, a dataset of this compound analogs with varying structural modifications and their corresponding M1 receptor binding affinities or functional potencies would be compiled. Next, a variety of molecular descriptors for each analog would be calculated. These descriptors quantify different aspects of the molecule's structure and properties, including:

Topological descriptors: Describing atomic connectivity and molecular branching.

Geometric descriptors: Relating to the 3D shape of the molecule.

Electronic descriptors: Quantifying features like partial charges, dipole moments, and the effects of electron-withdrawing or -donating groups on the side chain.

Hydrophobic descriptors: Such as the partition coefficient (logP), which relates to the molecule's ability to cross cell membranes.

Using statistical methods like multiple linear regression (MLR), a mathematical model would be generated that takes the form:

Activity = f(descriptor1, descriptor2, ...) wikipedia.org

Such a model could quantitatively predict the M1 agonism of new, unsynthesized analogs. For the this compound series, the electronic properties of the side chain (e.g., Hammett constants of substituents) and the steric bulk around the quinuclidine core would likely be critical descriptors in a predictive QSAR model.

Comparative SAR Analysis with Other Muscarinic Agonists

The SAR of this compound can be better understood by comparing it with other well-known muscarinic agonists, such as Xanomeline and Milameline.

This compound: Features a rigid quinuclidine (1-azabicyclo[2.2.2]octane) core, which ensures a precise orientation of the key functional groups. Its defining feature is the N-methoxy imidoyl nitrile side chain, designed as a stable ester bioisostere to achieve functional M1 selectivity. nih.govacs.org

Xanomeline: This compound has a different heterocyclic core, 1,2,5,6-tetrahydropyridine, which is more flexible than quinuclidine. Its activity is derived from a 3-(3-hexyloxy-1,2,5-thiadiazol-4-yl) side chain. nih.gov Functional studies classify Xanomeline as a subtype-selective M1/M4 agonist. nih.gov The thiadiazole ring is a key part of its pharmacophore, contrasting with the oxime-based bioisostere in this compound.

The comparison highlights different successful strategies for achieving M1 agonism. This compound relies on a rigid scaffold and a novel bioisosteric side chain. Xanomeline uses a more flexible core with a distinct heterocyclic side chain that confers M1/M4 selectivity. The quinuclidine scaffold of this compound is generally associated with high affinity for muscarinic receptors due to its structural rigidity and the pKa of its tertiary amine, which allows it to be protonated and mimic the quaternary nitrogen of acetylcholine. nih.gov

| Compound | Core Structure | Key Side Chain / Bioisostere | Reported Receptor Selectivity |

|---|---|---|---|

| This compound | Quinuclidine (rigid) | N-methoxy imidoyl nitrile | Functional M1 Partial Agonist |

| Xanomeline | Tetrahydropyridine (flexible) | Hexyloxy-thiadiazole | M1/M4 Agonist |

| Milameline | Varies (often oxime-based) | Oxime ether | Muscarinic Agonist |

Rational Design of this compound Analogs for Enhanced Target Engagement

The design of this compound itself is a prime example of rational drug design. The process involved a hypothesis-driven approach to solve the problem of poor metabolic stability and lack of selectivity in earlier muscarinic agonists. The development of analogs within the this compound series was guided by the goal of optimizing functional M1 selectivity and brain penetrability. acs.org

The rational design process can be summarized in these steps:

Scaffold Selection: Starting with the known high-affinity quinuclidine core. nih.gov

Problem Identification: Recognizing the metabolic liability of the ester group present in lead compounds.

Bioisosteric Replacement Strategy: Systematically replacing the ester with various oxime ethers and related groups. acs.org

Optimization through Electronic Modification: Discovering that introducing an electron-withdrawing nitrile group onto the oxime ether scaffold (creating the N-methoxy imidoyl nitrile) conferred the desired functional M1 selectivity. acs.org

Stereochemical Optimization: Resolving the racemic mixture to identify the R-(+) enantiomer as the more active isomer. acs.org

Further rational design of this compound analogs could involve exploring other bioisosteric replacements for the nitrile group or modifying the N-methoxy portion of the side chain to further refine receptor subtype selectivity and potency. The principles learned from designing other quinuclidine-based ligands, such as incorporating oxadiazole rings or O-alkynyloxime moieties, could also be applied to generate novel analogs with potentially enhanced target engagement. nih.govnih.gov

Advanced Methodological Approaches in Sabcomeline Research

In Vivo Receptor Occupancy Assays in Preclinical Models

In vivo receptor occupancy (RO) assays are fundamental in drug development to establish the relationship between the administered dose of a compound and its engagement with the intended biological target in a living organism. meliordiscovery.com These studies for Sabcomeline have provided critical insights into its binding characteristics within the central nervous system.

Preclinical studies in mouse models have been conducted to quantify the in vivo receptor occupancy of this compound. nih.gov Using radiolabeled ligands such as [3H]N-methylpiperidyl benzilate ([3H]NMPB), researchers have estimated the concentration of this compound required to inhibit 50% of specific radioligand binding (IC50). In key brain regions rich in muscarinic receptors, the estimated IC50 value for this compound was found to be approximately 0.2 mg/kg. nih.gov This value was consistent across the cerebral cortex, hippocampus, and striatum, demonstrating the compound's ability to engage muscarinic receptors in these areas following systemic administration. nih.gov However, in vivo comparisons suggested that this compound was not as selective for M1 receptors as the antagonist biperiden (B1667296) under these conditions. nih.gov

This compound In Vivo Receptor Occupancy Data

| Parameter | Brain Region | Value | Radioligand | Animal Model |

|---|---|---|---|---|

| IC50 | Cerebral Cortex | ~0.2 mg/kg | [3H]NMPB | Mouse |

| IC50 | Hippocampus | ~0.2 mg/kg | [3H]NMPB | Mouse |

| IC50 | Striatum | ~0.2 mg/kg | [3H]NMPB | Mouse |

The temporal dynamics of this compound's interaction with muscarinic acetylcholine (B1216132) (mACh) receptors have also been characterized. Studies in the mouse cerebral cortex revealed that after an intravenous injection of this compound, maximum receptor occupancy was achieved at approximately one hour post-administration. nih.gov Following this peak, the binding availability of mACh receptors gradually returned to baseline levels within 3 to 4 hours. nih.gov This observation indicates that the binding kinetics of this compound in the mouse brain are relatively rapid. nih.gov Such kinetic data are vital for understanding the duration of the drug's action at its target and for designing dosing regimens in further studies.

Pharmacokinetic Methodologies in Preclinical Investigations (e.g., HPLC-MS/MS for tissue quantification)

To correlate receptor occupancy with drug concentration in biological matrices, robust analytical methods are required. For this compound and other CNS-acting compounds, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a standard and powerful technique for quantifying the compound in both plasma and brain tissue. nih.gov

The methodology allows for the precise measurement of this compound concentrations, with analytical protocols designed to achieve a lower limit of detection of 1 ng/mL or less. A typical procedure for tissue quantification involves homogenizing the brain or processing blood samples to extract the drug. nih.gov This is often accomplished through protein precipitation using a solvent mixture, such as acetonitrile (B52724) and ethanol, which may contain an internal standard to ensure accuracy. nih.gov The sample is then centrifuged, and the resulting supernatant is diluted and injected into the HPLC-MS/MS system for analysis. nih.gov This technique is essential for constructing a full pharmacokinetic profile, relating drug exposure levels to the observed pharmacodynamic effects like receptor occupancy. meliordiscovery.com

Computational Approaches and Molecular Modeling

In modern drug discovery, computational methods are increasingly used to complement experimental research by providing predictive insights into drug-receptor interactions and pharmacological activity. univie.ac.at While specific computational studies published for this compound are limited, the methodologies are widely applied to other muscarinic receptor modulators and are relevant to understanding its molecular behavior.

Molecular dynamics (MD) simulations are a powerful computational tool used to model the complex and dynamic interactions between a ligand and its receptor at an atomic level. nih.gov For muscarinic receptors, MD simulations have been employed to elucidate the binding modes of various agonists and antagonists. psychiatryonline.orgmdc-berlin.de These simulations can reveal detailed static and kinetic interactions, such as the formation of hydrogen bonds and other non-covalent forces that stabilize the ligand in the receptor's binding pocket. psychiatryonline.orgmdpi.com By modeling the M1 receptor in a lipid bilayer environment with solvent, researchers can predict how ligands like this compound might bind and induce the conformational changes necessary for receptor activation. researchgate.net This approach helps in understanding the structural basis for a compound's potency, selectivity, and functional activity as an agonist or antagonist. nih.gov

Computational modeling can also be used to generate theoretical dose-response curves, which predict the biological response to a drug over a range of concentrations. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be constructed for a series of M1 receptor agonists to correlate chemical structure features with biological activity (pKi values). nih.gov Furthermore, mathematical models of receptor theory can be applied to experimental data to derive more accurate estimates of pharmacological parameters like the half-maximal effective concentration (EC50). diva-portal.org These models can account for complex pharmacological phenomena, such as the bell-shaped or U-shaped dose-response curves that are sometimes observed with partial agonists in functional assays. diva-portal.orgresearchgate.net By simulating the interaction based on principles of receptor theory and signal amplification, these computational approaches can help interpret experimental data and predict the full dose-response profile of an agonist like this compound. nih.gov

Conceptual Density Functional Theory for Electron Donor-Acceptor Properties in Ligand Classification

Conceptual Density Functional Theory (DFT) serves as a powerful computational tool in medicinal chemistry for analyzing and predicting the reactivity of molecules. uni.lumetabolomicsworkbench.orgflybase.org This theoretical framework allows for the calculation of various electronic properties that govern how a molecule will interact with another, such as a ligand with its receptor. nih.gov In the context of muscarinic ligands like this compound, conceptual DFT has been employed to understand their electron donor-acceptor capabilities, which are crucial for their biological activity. invivochem.comuni.lu

Research applying conceptual DFT to a range of muscarinic acetylcholine receptor agonists, partial agonists, and antagonists has sought to establish a classification based on their electron-donor and electron-acceptor characteristics. invivochem.comuni.lu The theory posits that the propensity of a molecule to donate or accept electrons in a reaction is related to its ionization energy (the energy required to remove an electron) and its electron affinity (the energy released when an electron is added). wikipedia.org

A key finding from these theoretical studies is the differentiation between full agonists, partial agonists, and antagonists based on their electronic profiles. invivochem.comuni.lu The analysis revealed that most full agonists and antagonists tend to be better electron donors and poorer electron acceptors when compared to partial agonists. invivochem.comuni.lu Specifically, acetylcholine agonists that show clinical efficacy in relieving psychosis symptoms, and antagonists that can induce psychotic symptoms, are both identified as good electron-donor molecules. uni.lu This suggests that the ability to donate electrons is a significant factor in the interaction of these ligands with the muscarinic receptor.

This compound, as a partial agonist, fits into a distinct category within this classification. invivochem.comuni.lu Its electronic structure, characterized by its specific ionization potential and electron affinity, results in a moderate capacity as both an electron donor and acceptor, distinguishing it from the more pronounced donor characteristics of many full agonists and antagonists. invivochem.comuni.luwikipedia.org These computational insights help to rationalize the unique pharmacological profile of this compound and provide a theoretical basis for its classification and the design of new ligands with desired activities. uni.lu

Table 1: Electron-Donor/Acceptor Properties of Muscarinic Ligands

| Compound | Classification | Ionization Energy (eV) | Electron Affinity (eV) | Donor/Acceptor Profile |

| Acetylcholine | Agonist | Data not available in provided context | Data not available in provided context | Good Electron Donor uni.lu |

| This compound | Partial Agonist | 8.89 | -0.11 | Moderate Donor/Acceptor invivochem.comwikipedia.org |

| Generic Agonists | Agonist | Generally Lower | Generally Less Favorable | Better Electron Donors invivochem.comuni.lu |

| Generic Antagonists | Antagonist | Generally Lower | Generally Less Favorable | Better Electron Donors invivochem.comuni.lu |

This table is interactive. Click on the headers to sort the data.

Development of Selective M1 Agonists as Research Tools

The development of selective M1 muscarinic acetylcholine receptor (mAChR) agonists has been a significant goal in neuroscience research, primarily due to the M1 receptor's critical role in cognitive processes like learning and memory. nih.govnih.gov The M1 receptor is densely expressed in brain regions vital for these functions, making it a key target for understanding and potentially treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.govnih.govmims.com this compound has served as a valuable research tool in these investigations as a functionally selective M1 receptor partial agonist. sigmaaldrich.comwikipedia.orgguidetopharmacology.org

A major challenge in developing M1-selective compounds is the high degree of conservation of the orthosteric binding site—the site where the endogenous ligand acetylcholine binds—across all five muscarinic receptor subtypes (M1-M5). mims.com This similarity makes it difficult to create agonists that bind exclusively to the M1 receptor without affecting the other subtypes, which can lead to undesirable side effects. nih.gov

To overcome this, research efforts have shifted towards strategies that offer greater subtype selectivity. mims.com One successful approach has been the development of functionally selective agonists like this compound. sigmaaldrich.comiiab.me While this compound may bind to multiple muscarinic subtypes, it preferentially activates the M1 receptor, eliciting a significant functional response at this subtype while acting as a much weaker partial agonist or antagonist at others. iiab.meguidetopharmacology.org This functional selectivity allows researchers to probe the effects of M1 receptor activation with greater precision in preclinical models. iiab.me For example, studies in rats showed that this compound could reverse memory deficits in a T-maze task at doses lower than those causing side effects. iiab.me

Another major strategy involves targeting allosteric binding sites. nih.govmims.com These are sites on the receptor that are distinct from the highly conserved acetylcholine binding pocket. mims.com Ligands that bind to these less conserved allosteric sites can modulate the receptor's function in a more subtype-selective manner. This has led to the discovery of highly selective M1 allosteric agonists, such as VU0357017, and positive allosteric modulators (PAMs), which enhance the effect of acetylcholine specifically at the M1 receptor. nih.govnih.gov These novel compounds, alongside functionally selective orthosteric agonists like CDD-0102A and historical compounds like McN-A-343, have become critical research tools. nih.govguidetopharmacology.orgguidetopharmacology.org They enable a more detailed dissection of the physiological roles of the M1 receptor in the central nervous system, paving the way for a better understanding of its therapeutic potential. nih.govguidetopharmacology.org

Theoretical Considerations and Future Research Trajectories

Theoretical Frameworks for Functional Selectivity of Muscarinic Agonists

The concept of functional selectivity, also known as biased agonism, is central to understanding the pharmacological profile of sabcomeline. This framework posits that a ligand can stabilize different conformational states of a single receptor, leading to the preferential activation of specific downstream signaling pathways. This compound is a classic example of a functionally selective muscarinic agonist. nih.gov While it demonstrates high affinity for all five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) in binding assays, its functional effects are predominantly expressed through the M1 receptor. nih.gov

In vitro functional models have shown that this compound acts as a potent partial agonist at M1 receptors. nih.gov Conversely, its activity at M2 and M3 receptors, which are often associated with undesirable peripheral side effects, is significantly lower. This functional selectivity is not due to a higher binding affinity for M1 over other subtypes, but rather its ability to more effectively initiate the M1 receptor's signaling cascade. openaccessjournals.com The partial agonism of this compound is a key aspect of this selectivity; it activates the receptor but to a lesser degree than a full agonist. nih.govpsu.edu This property is thought to contribute to its favorable profile, as it can enhance cholinergic signaling without over-activating the system. google.com

The theoretical basis for this selectivity lies in the differential coupling of muscarinic receptor subtypes to various G proteins and downstream effectors. M1, M3, and M5 receptors primarily couple through Gq/11 proteins to activate the phosphoinositide signaling pathway, while M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase. google.commdpi.com this compound's chemical structure allows it to preferentially stabilize the M1 receptor conformation that engages the Gq/11 pathway, while having minimal efficacy in activating the Gi/o-mediated pathways of M2 and M4 receptors or the Gq/11 pathway of the M3 receptor. nih.gov This differential activation is what confers its functional M1 selectivity.

Exploration of this compound's Potential in Other Preclinical Neurological Models

Beyond its initial investigation for Alzheimer's disease, this compound has been explored in preclinical models of other neurological and psychiatric conditions, most notably schizophrenia. nih.gov The rationale for its use in schizophrenia stems from the cholinergic hypothesis of the disorder, which suggests that deficits in cholinergic neurotransmission contribute to the cognitive and negative symptoms. nih.gov

Preclinical studies have demonstrated that this compound can modulate neurotransmitter systems implicated in schizophrenia. For instance, research has shown that this compound can increase the efflux of both acetylcholine and dopamine (B1211576) in key brain regions like the medial prefrontal cortex and nucleus accumbens. google.comnih.gov This is significant because dopaminergic dysregulation is a central feature of schizophrenia pathophysiology. nih.gov The ability of M1 receptor agonists to stimulate dopamine release in the prefrontal cortex is thought to be a potential mechanism for improving working memory and other cognitive deficits. google.com

Table 1: Preclinical Efficacy of this compound in a T-Maze Task This table is based on data from a study comparing this compound to other cholinergic agents in reversing a delay-induced deficit in a T-maze task in rats.

| Compound | Dose Range (mg/kg, i.p.) | Efficacy in Reversing Deficit | Minimum Effective Dose (mg/kg) |

| This compound | 0.001-1.0 | Yes | 0.03 |

| Tacrine (B349632) | 0.1-3.0 | No | N/A |

| RS86 | 0.1-3.0 | Yes | 1.0 |

| Data sourced from Hatcher et al. (1998) mdpi.com |

Investigating Synergistic Effects with Other Modulators of Cholinergic or Dopaminergic Systems in Preclinical Contexts

The interplay between the cholinergic and dopaminergic systems is a critical area of neuroscience research, and this compound has been studied in combination with other neuroactive agents to explore potential synergistic effects. Preclinical evidence suggests that the effects of this compound on acetylcholine and dopamine release can be potentiated by other compounds. nih.gov

One notable preclinical study investigated the co-administration of this compound with risperidone (B510), an atypical antipsychotic drug that has low affinity for muscarinic receptors. nih.gov The study found that risperidone significantly potentiated the increase in acetylcholine and dopamine efflux induced by this compound. nih.gov This suggests a potential for combination therapies where a muscarinic agonist like this compound could be used to enhance the therapeutic effects of an existing antipsychotic, particularly in addressing cognitive deficits.

There is also a theoretical basis for combining M1 partial agonists with acetylcholinesterase inhibitors (AChEIs) like tacrine or donepezil. nih.gov While this compound directly stimulates postsynaptic M1 receptors, AChEIs increase the synaptic concentration of acetylcholine. In preclinical models, combining an M1 agonist with an AChEI has shown synergistic effects in reversing cognitive deficits. This approach could theoretically provide a more robust enhancement of cholinergic transmission than either agent alone.

Furthermore, the reciprocal relationship between muscarinic and dopamine receptor function has been a subject of study. mdpi.com Some muscarinic ligands exhibit antidopaminergic activity, which could be beneficial in conditions like psychosis. mdpi.com The ability of this compound to modulate dopamine release suggests that its combination with direct dopamine receptor modulators could yield complex and potentially beneficial therapeutic outcomes, although this area requires more extensive preclinical investigation.

Unraveling Undisclosed Molecular Mechanisms of this compound Action

The primary and well-established molecular mechanism of this compound is its action as a functionally selective partial agonist at the M1 muscarinic acetylcholine receptor. nih.govnih.gov Current research has largely focused on the downstream consequences of this M1 activation, such as the modulation of dopaminergic systems. google.comnih.gov

However, the possibility of undisclosed or off-target molecular mechanisms, while not extensively supported by current evidence, remains a theoretical consideration. Some research has examined this compound's effects on other cellular processes. For example, one study explored its impact on neurogenesis, finding that this compound had a trophic effect and could stimulate the formation of new nerve cells from human neural stem cells. google.com This effect was still attributed to its modulation of muscarinic receptors, which are known to play a role in neurodevelopmental processes. google.com

Implications for Future Muscarinic Receptor-Targeted Ligand Discovery and Optimization

The development and study of this compound have provided valuable lessons that continue to inform the discovery and optimization of new ligands targeting muscarinic receptors. The key takeaway from this compound's story is the critical importance of functional selectivity over simple binding affinity. openaccessjournals.com Future drug design efforts are increasingly focused on creating biased agonists that can selectively activate desired signaling pathways while avoiding those that lead to adverse effects.

The challenges faced by this compound and other early orthosteric agonists, which bind to the same site as acetylcholine, have highlighted the difficulty in achieving subtype selectivity due to the highly conserved nature of this binding pocket across the five muscarinic subtypes. nih.govnih.gov This has led to a significant shift in the field towards the exploration of allosteric modulators. nih.govnih.gov Allosteric ligands bind to a topographically distinct and less conserved site on the receptor, allowing for much greater subtype selectivity. nih.gov Positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand acetylcholine, are a particularly promising strategy for achieving a more targeted and physiologically relevant modulation of cholinergic signaling. nih.gov

The development of bitopic ligands, which simultaneously engage both the orthosteric and an allosteric site, represents another innovative approach to achieving receptor subtype selectivity. Furthermore, the journey of compounds like this compound has underscored the need for a deeper understanding of the complex interplay between different neurotransmitter systems. mdpi.com Future ligand discovery will likely involve not only optimizing muscarinic receptor activity but also considering the downstream consequences on systems like the dopaminergic and glutamatergic pathways to design more effective treatments for complex neurological disorders. nih.gov The use of stabilized receptor technology to solve the crystal structures of muscarinic receptors in their active states is also providing unprecedented insights for structure-based drug design, paving the way for the next generation of highly selective muscarinic ligands. nih.gov

Q & A

Q. What is the mechanistic basis of Sabcomeline's action in Alzheimer's disease models?

this compound functions as a functionally selective M1 muscarinic receptor partial agonist, enhancing cognitive function by modulating cholinergic signaling. Key studies employ in vitro receptor-binding assays (e.g., competitive displacement with [³H]pirenzepine) and in vivo behavioral tests (e.g., Morris water maze) to quantify receptor affinity (Ki values) and cognitive improvement metrics. Researchers should validate receptor selectivity using M1-M5 subtype-specific cell lines and antagonist controls to rule off-target effects .

Q. What standardized methodologies are recommended for evaluating this compound's pharmacokinetics in preclinical studies?

- Dosing protocols : Administer this compound hydrochloride via intraperitoneal (IP) or oral gavage, with doses ranging 0.1–3 mg/kg in rodent models, adjusted for bioavailability (~50–60% in rats).

- Analytical techniques : Use HPLC-MS/MS for plasma and brain tissue quantification, ensuring a detection limit ≤1 ng/mL.

- Critical parameters : Monitor acetylcholine (ACh) release via microdialysis in hippocampal regions to correlate pharmacokinetics with pharmacodynamics .

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to ARRIVE guidelines for experimental design:

- Animal models : Use transgenic (e.g., APP/PS1 mice) and scopolamine-induced amnesia models with age-matched controls.

- Data reporting : Include detailed protocols for surgical procedures (e.g., intracerebroventricular cannulation), statistical power analysis, and raw data accessibility.

- Replication : Cross-validate findings in ≥2 independent cohorts to address inter-lab variability .

Advanced Research Questions

Q. How should contradictory data on this compound's efficacy across Alzheimer's disease subtypes be analyzed?

Contradictions may arise from subtype heterogeneity (e.g., tauopathy vs. amyloidopathy models). Mitigation strategies include:

- Stratified analysis : Group data by pathological biomarkers (e.g., Aβ42 levels, tau phosphorylation).

- Multivariate regression : Control for covariates like age, baseline cognitive scores, and comorbidities.

- Mechanistic follow-up : Use RNA-seq or phosphoproteomics to identify pathway-specific responses (e.g., MAPK vs. PI3K/Akt signaling) .

Q. What experimental designs are optimal for comparing this compound with other M1 agonists (e.g., xanomeline)?

- Head-to-head trials : Use randomized, double-blind crossover designs in animal models, normalizing doses by receptor occupancy (e.g., PET imaging with [¹¹C]NMPYB).

- Outcome metrics : Prioritize translational endpoints (e.g., CSF ACh levels, hippocampal neurogenesis) over behavioral scores alone.

- Safety profiling : Compare adverse effect thresholds (e.g., gastrointestinal vs. cardiovascular events) using dose-escalation studies .

Q. What strategies resolve discrepancies in this compound's dose-response curves across studies?

- Meta-analysis : Pool data from ≥5 studies (PRISMA guidelines) to identify outliers and adjust for publication bias.

- In silico modeling**: Develop PK/PD models (e.g., NONMEM) to account for species-specific metabolism and blood-brain barrier penetration.

- Controlled variables : Standardize diets (e.g., choline-free vs. supplemented) and circadian rhythms in animal housing .

Methodological Challenges and Solutions

Q. How can researchers optimize this compound's therapeutic window in early-stage Alzheimer's trials?

- Phase I/IIa design : Use adaptive Bayesian methods to adjust dosing based on real-time safety/efficacy data.

- Biomarker integration : Measure CSF M1 receptor density (via PET) and pro-inflammatory cytokines (e.g., IL-6) to stratify responders.

- Ethical considerations : Implement DSMB oversight for adverse event monitoring .

Q. What are the best practices for validating this compound's target engagement in human trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.